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Efficacy Data Summary

Indication /| Patient Trial Design / Key Efficacy Reference /
Population Phase Endpoints Note

| Advanced Cholangiocarcinoma with FGFR2 fusions/rearrangements (pre-treated) [1] [2] | Open-label,
single-arm, Phase 2 (NCT02150967) | Overall Response Rate (ORR): 23.1% (95% CI, 15.6-32.2%)
Complete Response (CR): 0.9% Partial Response (PR): 22% Median Duration of Response (mDOR):
5.0 months (IQR, 3.7-9.3) Median Progression-Free Survival (mPFS): 7.3 months (95% CI, 5.6-7.6)
Median Overall Survival (mOS): 12.2 months (95% CI, 10.7-14.9) | Mature results from 108 patients; FDA
granted accelerated approval in 2021, which was withdrawn in May 2024 [3]. | | Metastatic Urothelial
Carcinoma with FGFR3 alterations (pre-treated) [4] | Multicenter, open-label, Phase 2 | Overall Response
Rate (ORR): 25.4% Disease Control Rate (DCR): 64.2% Upper Tract Urothelial Carcinoma (UTUC)
Subgroup (n=38):

¢ ORR:50% (1 CR, 3 PRS)

e DCR: 100% Bladder Cancer (UCB) Subgroup:

e ORR: 22% (13 PRs)

e DCR:59.3% | Study in 67 patients, most heavily pre-treated. Highlights differential response in UTUC
vs. UCB [4]. |
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Experimental Methodology for Key Trials

The data in the summary table were generated through rigorous clinical trial protocols. Below are the

methodologies for the pivotal studies.

¢ Cholangiocarcinoma Phase 2 Trial (NCT02150967) [1] [2]

o Patient Population: Adults with previously treated, unresectable, locally advanced or
metastatic cholangiocarcinoma, with an FGFR2 fusion or rearrangement confirmed by an
FDA-approved test. All patients had progressed after at least one prior gemcitabine-containing
regimen.

o Treatment Regimen: Oral infigratinib 125 mg once daily for 21 consecutive days, followed by
7 days off, in a 28-day cycle. Treatment continued until disease progression or unacceptable
toxicity.

o Primary Endpoint: Overall Response Rate (ORR) assessed by a Blinded Independent
Central Review (BICR) using RECIST 1.1 criteria.

o Key Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR),
Progression-Free Survival (PFS), and Overall Survival (OS).

e Urothelial Carcinoma Phase 2 Trial [4]

o Patient Population: Adults with metastatic urothelial carcinoma harboring activating FGFR3
mutations or fusions, who had progressed after prior therapy (mostly after >2 lines).

o Treatment Regimen: The same 21-days-on/7-days-off schedule with infigratinib 125 mg was
used.

o Assessment: Comprehensive genomic profiling was performed on tumor tissue. Response
was evaluated per RECIST 1.0 criteria. Cell-free DNA was also collected and analyzed using a
600-gene panel to monitor genomic changes.

Mechanism of Action and Signaling Pathway

Infigratinib is a selective, ATP-competitive tyrosine kinase inhibitor targeting fibroblast growth factor

receptors (FGFR) 1, 2, and 3 [1] [5]. It acts directly on the pathogenic signaling pathway.
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The diagram shows that in FGFR-driven cancers, genetic alterations lead to constitutive FGFR signaling.
Infigratinib binds to the ATP-binding pocket of FGFR, competing with ATP and preventing receptor
autophosphorylation. This inhibits key downstream pathways like MAPK and PI3K-AKT, reducing tumor

cell proliferation and survival [1] [6] [5].

Current Development Status and Cross-Trial
Comparisons

¢ Regulatory Status Update for Cholangiocarcinoma: The U.S. FDA's accelerated approval for
infigratinib in cholangioblastoma was voluntarily withdrawn in May 2024. This decision was due to
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challenges in patient enrollment for the required confirmatory trial (PROOF 301), which made further
development commercially unreasonable, and was not related to new safety or efficacy findings
[3].
e Comparison with Other FGFR Inhibitors: In the context of pre-treated cholangiocarcinoma, a 2023
review cited the following cross-trial comparisons [2]:
o Infigratinib: ORR 23.1%, mOS 12.2 months
o Futibatinib: ORR 35.8%, mOS 21.1 months
o Pemigatinib: ORR 35.5%, mOS 21.1 months
¢ Investigation in Other Cancers and Conditions: Research continues in other areas. A Phase 3 trial
(PROOF 301) was investigating infigratinib as a first-line treatment for cholangiocarcinoma [6].
Promising activity was also observed in urothelial carcinoma, particularly in upper tract disease with
specific FGFR3 alterations [4]. Furthermore, low-dose infigratinib is being developed for skeletal
dysplasias like achondroplasia, showing positive effects on growth velocity in children in Phase 2
trials [7] [8] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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